molecular formula C8H8BrFO2 B2971303 3-Bromo-2-ethoxy-6-fluorophenol CAS No. 1367707-23-0

3-Bromo-2-ethoxy-6-fluorophenol

Cat. No.: B2971303
CAS No.: 1367707-23-0
M. Wt: 235.052
InChI Key: DAGGMTQYTWUXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-ethoxy-6-fluorophenol is a halogenated phenolic compound featuring a bromine atom at position 3, an ethoxy group at position 2, and a fluorine atom at position 6. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The ethoxy group enhances lipophilicity, while the bromine and fluorine atoms contribute to electron-withdrawing effects, influencing reactivity and acidity .

Properties

IUPAC Name

3-bromo-2-ethoxy-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGGMTQYTWUXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367707-23-0
Record name 3-bromo-2-ethoxy-6-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-ethoxy-6-fluorophenol typically involves the bromination, ethoxylation, and fluorination of a phenol derivative. One common method includes:

    Ethoxylation: The addition of an ethoxy group (–OCH2CH3) to the phenol ring, often achieved through the reaction with ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxy-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

3-Bromo-2-ethoxy-6-fluorophenol is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique substituents that may impart specific biological activities.

    Industry: In the development of organic electronic devices and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-6-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects. detailed mechanistic studies are required to fully elucidate its mode of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name CAS Number Substituents (Positions) Key Properties/Applications
3-Bromo-2-ethoxy-6-fluorophenol Not explicitly provided Br (3), OEt (2), F (6) High lipophilicity; intermediate in drug synthesis
2-Fluorophenol 367-12-4 F (2) Simpler structure; lower molecular weight; used in polymer synthesis
2-Bromo-3-fluorophenol Not explicitly provided Br (2), F (3) Stronger acidity (ortho-Br and meta-F); agrochemical precursor
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Not provided Br (4), F (5), Cl (2), CF3 (side chain) Pharmaceutical intermediate; demonstrates coupling reaction utility
Key Observations:
  • Acidity: The target compound’s acidity (pKa) is influenced by the electron-withdrawing fluorine (ortho to -OH) and bromine (meta). This contrasts with 2-Bromo-3-fluorophenol, where bromine’s ortho position amplifies acidity .
  • Solubility: The ethoxy group in the target compound reduces water solubility compared to 2-Fluorophenol but enhances compatibility with organic solvents .

Functional Group Impact

  • Ethoxy vs. Methoxy : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy, affecting bioavailability in drug design.
  • Halogen Positioning : Fluorine at position 6 (ortho to -OH) in the target compound creates stronger hydrogen-bonding disruption than meta-substituted analogues .

Biological Activity

3-Bromo-2-ethoxy-6-fluorophenol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Molecular Formula : C8H8BrF O2
Molecular Weight : 235.05 g/mol
IUPAC Name : this compound
CAS Number : 1367707-23-0

PropertyValue
Molecular Formula C8H8BrFO2
Molecular Weight 235.05 g/mol
IUPAC Name This compound
InChI Key UFPZDXUOUCOOKX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it can modulate enzyme activity, potentially affecting pathways involved in inflammation and cell proliferation. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses, leading to reduced inflammation.
  • Receptor Interaction : It could interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Methodology : Disc diffusion method against various bacterial strains.
    • Results : Showed significant inhibition zones compared to control groups.
  • Anticancer Research :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay to determine cell viability post-treatment.
    • Results : Indicated a dose-dependent increase in cytotoxicity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity profile of this compound:

CompoundAntimicrobial ActivityAnticancer Activity
This compound SignificantModerate
3-Bromo-6-methoxy-2-fluorophenol ModerateLow
2-Bromo-6-ethoxy-3-fluorophenol LowModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.